molecular formula C10H16N2O B2905060 N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine CAS No. 1093106-70-7

N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine

Cat. No. B2905060
M. Wt: 180.251
InChI Key: NOHLUGWQIWAZBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)” was developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Another study reported the synthesis of well-controlled acrylonitrile-2-methoxyethyl acrylate (A/M) copolymers under ATRP conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using molecular dynamics simulations. For example, the structure and physical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N1- (2-methoxyethyl)benzene-1,4-diamine dihydrochloride” has a molecular weight of 239.14 and is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

The study by Singh and Quraishi (2016) explores the corrosion inhibiting properties of novel synthesized compounds, including N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine derivatives, for mild steel in 1 M HCl. These compounds are shown to be effective corrosion inhibitors, with inhibition efficiencies up to 96.19%. The mechanism involves adsorption of the inhibitor molecule on the metal surface, following Langmuir adsorption isotherm, and is validated by SEM/AFM studies of the metal surfaces (Singh & Quraishi, 2016).

Anti-inflammatory Properties

Shin et al. (2005) discovered a compound, related to N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine, which inhibits nitric oxide production in macrophages, indicating potential for treating NO-associated inflammatory diseases. The compound was found to attenuate lipopolysaccharide (LPS)-induced synthesis of inducible nitric oxide synthase (iNOS) and inhibit LPS-induced nuclear factor-kappaB activation (Shin et al., 2005).

Material Synthesis and Applications

Iqbal et al. (2015) synthesized a series of polyimides containing azomethine functionality in the backbone using substituted aromatic diamines, demonstrating their potential as processable high-performance engineering plastics. These materials showed amorphous nature, solubility in common solvents, and high thermal stability, making them suitable for engineering applications (Iqbal et al., 2015).

Chemical Synthesis and Characterization

Kargar et al. (2019) detailed the synthesis of a novel ligand and its Ni(II) and Pd(II) complexes, demonstrating the utility of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine derivatives in the formation of complexes with potential applications in catalysis and material science. Characterization by various spectroscopic methods and DFT calculations provided insights into their structure and electronic properties (Kargar et al., 2019).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, Bis(2-methoxyethyl) ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may damage fertility .

properties

IUPAC Name

3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLUGWQIWAZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine

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